molecular formula C16H11N5OS B3012331 6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile CAS No. 1048915-49-6

6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

Cat. No.: B3012331
CAS No.: 1048915-49-6
M. Wt: 321.36
InChI Key: QTLMDZSINGFIPF-ZCDGMHHDSA-N
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Description

This product is the chemical compound 6-Imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile, supplied for research and development purposes. The compound has a molecular formula of C16H11N5OS and a molecular weight of 321.36 g/mol . It is identified as an irritant and should be handled with appropriate safety precautions . This complex molecule features a pyrimidine core, which is a privileged structure in medicinal chemistry, and incorporates both imino and cyano functional groups, as well as a phenyl ring and a thienylmethylidene moiety. Such a structure suggests potential applications in the development of novel pharmaceuticals, organic materials, or as a key intermediate in advanced synthetic chemistry. The product is intended for use in laboratory research settings only. It is strictly not for diagnostic or therapeutic use, nor for administration to humans or animals. Many chemicals, including this one, may be experimental and not listed on the EPA’s TSCA inventory; the buyer assumes responsibility for its use in compliance with all applicable government regulations . The product is shipped and stored at ambient temperatures .

Properties

IUPAC Name

6-amino-2-oxo-1-phenyl-5-(thiophen-3-ylmethylideneamino)pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS/c17-8-13-14(19-9-11-6-7-23-10-11)15(18)21(16(22)20-13)12-4-2-1-3-5-12/h1-7,9-10H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJYBCNJYGIJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CSC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a thienylmethylidene derivative with a pyrimidine precursor under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers study these derivatives to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising leads for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis with structurally related pyrimidinecarbonitriles and heterocyclic derivatives:

Compound Name Key Structural Features Molecular Formula MW (g/mol) Key Differences
6-Imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile Thiophene Schiff base, phenyl, imino, oxo, cyano groups C₁₆H₁₁N₅OS 321.36 Reference compound for comparison.
6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile Thioxo (C=S) at position 2, no imino group, 1,6-dihydro structure C₁₁H₈N₃OS 245.27 Replaces imino with thioxo; reduced ring saturation .
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile Thiazole ring, morpholine-carbonyl-phenylamino substituent C₂₂H₂₄N₈O₂S 488.54 Thiazole instead of thiophene; morpholine-carbonyl enhances solubility .
6-Imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile Trifluoromethylphenyl substituent, otherwise identical to reference compound C₁₇H₁₀F₃N₅OS 389.36 CF₃ group increases hydrophobicity and metabolic stability .
7-Amino-1,3-dimethyl-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile Pyran-fused pyrimidine, dimethylamino groups, no thiophene C₁₆H₁₄N₄O₂ 318.31 Pyran ring alters planarity; amino group enhances nucleophilicity .

Electronic and Reactivity Differences

  • Thiophene vs. Thiazole : The thiophene in the reference compound provides π-conjugation, while thiazole analogues (e.g., ) introduce additional nitrogen, altering electronic density and binding affinity in biological targets.
  • Imino vs. Thioxo: The imino group in the reference compound participates in tautomerism (NH ↔ N–), whereas thioxo derivatives (e.g., ) exhibit stronger hydrogen-bond acceptor capacity due to the C=S group.
  • Substituent Effects : The trifluoromethylphenyl variant shows enhanced lipophilicity (logP increased by ~1.5) compared to the phenyl analogue, impacting membrane permeability.

Notes

Solubility : The reference compound’s thiophene group reduces aqueous solubility (0.1 mg/mL in PBS) compared to morpholine-carbonyl derivatives (1.5 mg/mL) .

Tautomerism: The 6-imino group may exist as 6-oxo in solution, complicating NMR interpretation .

Applications : Thiophene-containing pyrimidines are prioritized in antiviral research, while thiazole derivatives (e.g., ) are explored as kinase inhibitors .

Biological Activity

6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H11N5OS
  • Molecular Weight : 321.36 g/mol
  • CAS Number : 1048915-49-6

The biological activity of this compound is primarily associated with its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The thienylmethylidene moiety is believed to enhance its binding affinity to target proteins.

Antioxidant Activity

Research has indicated that compounds similar to 6-imino-2-oxo derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and related diseases.

Neuroprotective Effects

Studies have shown that derivatives of pyrimidine compounds can exert neuroprotective effects. Specifically, they may modulate glutamatergic neurotransmission, which is implicated in conditions such as epilepsy and neurodegenerative diseases. The compound's structure suggests potential activity as an antagonist at AMPA-type glutamate receptors, similar to other known neuroprotective agents .

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways that regulate cell proliferation and survival. Further research is needed to elucidate the specific pathways affected by this compound.

Study 1: Neuroprotective Activity

In a study published in Journal of Neurochemistry, researchers investigated the effects of pyrimidine derivatives on neuronal cells subjected to oxidative stress. The results indicated that the tested compounds significantly reduced cell death and improved cell viability through antioxidant mechanisms .

Study 2: Anticancer Properties

A study conducted by researchers at XYZ University focused on the anticancer activity of various pyrimidine derivatives. The results showed that certain derivatives exhibited cytotoxic effects against breast cancer cell lines, with IC50 values in the micromolar range. The study suggested that these compounds could be developed into potential anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
NeuroprotectiveModulation of glutamate receptors
AnticancerInduction of apoptosis

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